molecular formula C4HCl2N2NaO B15336199 sodium;2,5-dichloropyrimidin-3-id-4-one

sodium;2,5-dichloropyrimidin-3-id-4-one

Cat. No.: B15336199
M. Wt: 186.96 g/mol
InChI Key: WXTHVGQORJVAOV-UHFFFAOYSA-M
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Description

Sodium 2,5-dichloropyrimidin-3-id-4-one is a heterocyclic compound featuring a pyrimidinone core substituted with two chlorine atoms at positions 2 and 5, and a sodium counterion at position 2. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic sodium group, and reactivity influenced by electron-withdrawing chlorine substituents. Pyrimidinone derivatives are widely utilized in pharmaceutical and agrochemical industries as intermediates for synthesizing bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C4HCl2N2NaO

Molecular Weight

186.96 g/mol

IUPAC Name

sodium;2,5-dichloropyrimidin-3-id-4-one

InChI

InChI=1S/C4H2Cl2N2O.Na/c5-2-1-7-4(6)8-3(2)9;/h1H,(H,7,8,9);/q;+1/p-1

InChI Key

WXTHVGQORJVAOV-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=O)[N-]C(=N1)Cl)Cl.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The sodium salt form improves aqueous solubility compared to free acids (e.g., 5-hydroxypyrimidin-4(3H)-one hydrochloride) .
  • Chlorine substituents enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions, whereas methoxy groups (e.g., 2,5-dimethoxypyrimidin-4(3H)-one) reduce reactivity .

Physicochemical Properties

Comparative data for sodium 2,5-dichloropyrimidin-3-id-4-one and analogues:

Property Sodium 2,5-Dichloropyrimidin-3-id-4-one 5-Hydroxypyrimidin-4(3H)-one HCl 3-(2,4-Dimethylphenyl)-thienopyrimidinone
LogD (pH 5.5) -0.5 (estimated) 0.2 2.8
Acid pKa ~6.1 (pyrimidinone NH) ~5.9 6.05
H-Bond Acceptors 3 3 2
Water Solubility High (ionic sodium) Moderate (HCl salt) Low (lipophilic substituents)

Key Observations :

  • The sodium counterion significantly increases water solubility, making the compound suitable for aqueous-phase reactions .

  • Lipophilic substituents (e.g., thieno-fused rings in ’s compound) reduce solubility but improve membrane permeability .

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